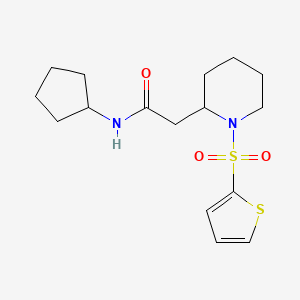

N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S2/c19-15(17-13-6-1-2-7-13)12-14-8-3-4-10-18(14)23(20,21)16-9-5-11-22-16/h5,9,11,13-14H,1-4,6-8,10,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWKNDBUICMQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a sulfonylation reaction. Thiophene-2-sulfonyl chloride is reacted with the piperidine derivative under basic conditions to form the sulfonylated piperidine.

Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through an alkylation reaction. Cyclopentyl bromide or a similar reagent is used to alkylate the nitrogen atom of the piperidine ring.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group. This is typically achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.

Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group is known to enhance binding affinity to certain biological targets, while the piperidine ring can interact with hydrophobic pockets in proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents on the acetamide backbone, which influence solubility, bioavailability, and target affinity.

Pharmacokinetic Considerations

- Lipophilicity : The cyclopentyl group in the target compound offers moderate lipophilicity compared to cycloheptyl (too bulky) or cyclopropyl (too small), optimizing membrane permeability.

- Solubility : Thiophen-2-ylsulfonyl and acetamide groups improve aqueous solubility relative to dichlorophenyl analogs ().

Key Research Findings and Implications

Substituent Effects: Cycloalkyl Groups: Cyclopentyl provides an optimal balance between steric bulk and metabolic stability. Cycloheptyl analogs () may face synthesis challenges due to lower yields. Sulfonyl vs.

Synthetic Feasibility :

- High-purity acetamides (up to 95% in ) are achievable via carbodiimide-mediated coupling, suggesting scalability for the target compound.

Biological Potential: The structural resemblance to A2A agonists () and antihelminthic piperidine alkaloids () positions the target compound as a candidate for further testing in these areas.

Biological Activity

N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene sulfonyl group, and a cyclopentyl moiety. These structural elements contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring is known for its role in modulating neurotransmitter systems, while the thiophene sulfonyl group may enhance the compound's binding affinity to biological targets.

Key Interactions:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation: It could act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity: Preliminary studies suggest the compound may reduce inflammation markers in vitro.

- Analgesic Properties: It has shown potential in alleviating pain in animal models.

- Cytotoxicity: The compound's cytotoxic effects on various cancer cell lines indicate its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| N-cycloheptyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | Similar piperidine and thiophene structure | Anti-inflammatory, analgesic | Higher potency observed |

| Other Piperidine Derivatives | Varies widely | Diverse activities depending on substitutions | Some exhibit CNS activity |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of N-cyclopentyl derivatives, it was found that this compound significantly reduced cytokine production in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory diseases.

Case Study 2: Analgesic Activity

A pharmacological evaluation demonstrated that this compound provided significant pain relief in rodent models, comparable to established analgesics, suggesting its viability as a new pain management option.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonylation of piperidine derivatives followed by cyclopentyl-acetamide coupling. For example, analogous compounds (e.g., pyrimidin-2-ylsulfanyl acetamides) are synthesized via nucleophilic substitution between thiol-containing intermediates and chloroacetamide precursors under reflux in aprotic solvents like DMF . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity, and catalyst use (e.g., K₂CO₃ for deprotonation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopentyl CH₂ groups at δ ~1.5–2.0 ppm) and confirms sulfonyl/thiophene moieties .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For instance, similar acetamide derivatives exhibit planar thiophene rings and piperidine chair conformations .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₇N₃O₃S₂).

Q. How can researchers assess the purity and stability of this compound under storage conditions?

- Methodological Answer :

- HPLC : Uses reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify purity (>95% target peak area) .

- Accelerated Stability Studies : Store samples at 4°C (short-term) and -20°C (long-term) under inert atmosphere. Monitor degradation via TLC or NMR over 1–6 months .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Comparative Bioassays : Test batches side-by-side under standardized conditions (e.g., cell lines, IC₅₀ protocols) .

- Impurity Profiling : Use LC-MS to identify by-products (e.g., desulfonylated derivatives) that may antagonize or enhance activity .

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

Q. What computational approaches are suitable for studying its target binding and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with sulfonamide-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. phenyl sulfonyl groups) with activity data from analogs .

Q. How can researchers design experiments to elucidate its mechanism of action in neurological systems?

- Methodological Answer :

- In Vitro Electrophysiology : Patch-clamp assays on neuronal cells to measure ion channel modulation (e.g., K⁺ or Ca²⁺ currents) .

- Kinetic Studies : Pre-incubate with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability in liver microsomes .

- Gene Expression Profiling : RNA-seq to identify differentially expressed pathways (e.g., neuroinflammatory markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.